2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound 2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core fused with a five-membered cyclopentane ring. Key substituents include:
- Position 3: A carboxamide group, enhancing hydrogen-bonding capacity and metabolic stability.
This structure is optimized for interactions with biological targets, as sulfonamide groups are frequently associated with enzyme inhibition (e.g., proteases, kinases) . Its molecular formula is CₙHₓN₃O₄S₂ (exact formula inferred from analogues in ), with a molecular weight of ~469.58 g/mol .
Properties
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-2-25(22,23)11-6-3-5-10(9-11)16(21)19-17-14(15(18)20)12-7-4-8-13(12)24-17/h3,5-6,9H,2,4,7-8H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDQGISDPCQSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane. It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells.
Biological Activity
The compound 2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide belongs to a class of compounds known for their potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclopentathiophene core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with thiophene scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar thiophene structure demonstrated submicromolar growth inhibition values (GI50) in several cancer cell lines, including A549 (non-small cell lung cancer), OVACAR-4, and T47D .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 17 | A549 | 2.01 | Induces G2/M cell cycle arrest |
| 17 | OVACAR-4 | 2.27 | Apoptosis induction via caspase activation |
| 17 | CAKI-1 | 0.69 | Inhibition of tubulin polymerization |
| 17 | T47D | 0.362 | Induction of early apoptosis |
The proposed mechanism for the anticancer activity of compounds like This compound involves:
- Tubulin Polymerization Inhibition: Similar to other thiophene derivatives, this compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis: Studies have shown that treatment with related compounds leads to the activation of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is heavily influenced by their structural components. The presence of specific substituents on the thiophene ring affects their potency and selectivity against cancer cell lines.
Key Findings:
- The introduction of ethylsulfonyl groups enhances solubility and bioavailability.
- Benzamide moieties contribute to increased interaction with target proteins involved in cell proliferation.
Case Studies
- In Vitro Studies: A series of cyclopentathiophene derivatives were evaluated using the National Cancer Institute's human tumor cell line screening panel. Among these derivatives, several exhibited cytotoxic effects against leukemia and solid tumor cell lines .
- In Vivo Efficacy: In murine models, certain thiophene-based compounds showed reduced tumor growth compared to controls, reinforcing the potential for these compounds in therapeutic applications .
Comparison with Similar Compounds
Substituent Variations on the Benzamido Group
Modifications at the benzamido position significantly alter biological activity and physicochemical properties:
Key Observations :
Variations in the Fused Ring System
Expanding the fused ring system modifies steric and electronic properties:
Key Observations :
- Cyclopenta[b]thiophene (5-membered ring) in the target compound offers rigidity, favoring selective interactions with flat binding pockets.
Functional Group Replacements
Replacing the carboxamide or sulfonamide groups impacts activity and pharmacokinetics:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

